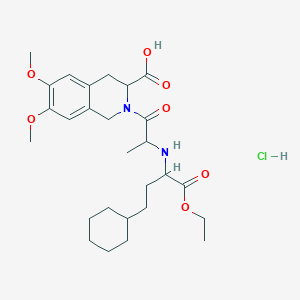
MoexiprilCyclohexylAnalogueHydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MoexiprilCyclohexylAnalogueHydrochloride is a derivative of Moexipril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is primarily used to treat high blood pressure by relaxing blood vessels, which helps to prevent strokes, heart attacks, and kidney problems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MoexiprilCyclohexylAnalogueHydrochloride involves multiple steps, starting with the preparation of the cyclohexyl analogue of Moexipril. The process includes esterification, amidation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented at each stage to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
MoexiprilCyclohexylAnalogueHydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
MoexiprilCyclohexylAnalogueHydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ACE inhibitors and their interactions with various reagents.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
MoexiprilCyclohexylAnalogueHydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to the relaxation of blood vessels, reduced blood pressure, and decreased workload on the heart .
Comparaison Avec Des Composés Similaires
Similar Compounds
Moexipril: The parent compound, also an ACE inhibitor, but with different pharmacokinetic properties.
Enalapril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: A non-sulfhydryl ACE inhibitor with distinct pharmacological characteristics
Uniqueness
MoexiprilCyclohexylAnalogueHydrochloride is unique due to its cyclohexyl modification, which enhances its lipophilicity and bioavailability compared to other ACE inhibitors. This modification also affects its interaction with ACE, potentially leading to improved therapeutic outcomes .
Propriétés
Formule moléculaire |
C27H41ClN2O7 |
|---|---|
Poids moléculaire |
541.1 g/mol |
Nom IUPAC |
2-[2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C27H40N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h14-15,17-18,21-22,28H,5-13,16H2,1-4H3,(H,31,32);1H |
Clé InChI |
UTHZRYWNZSWSDS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)
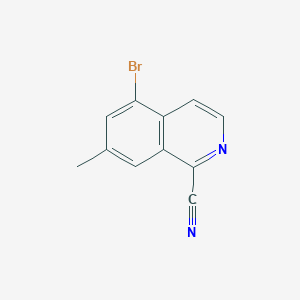
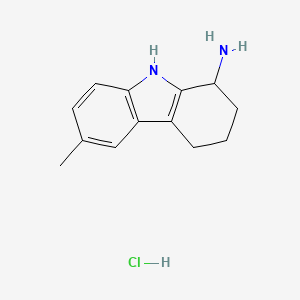

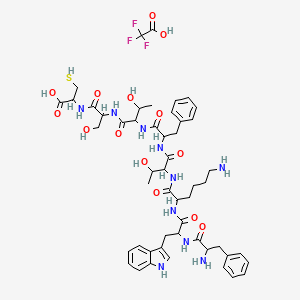
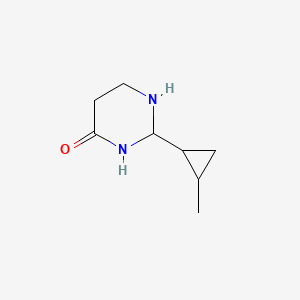

![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)

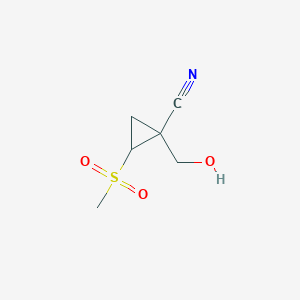
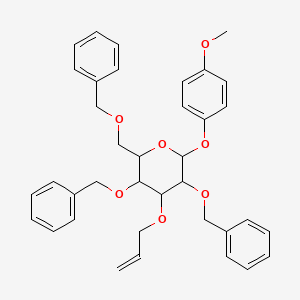
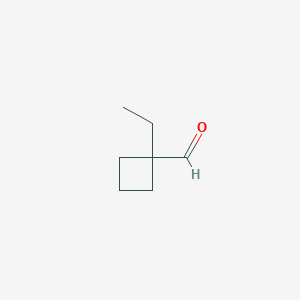
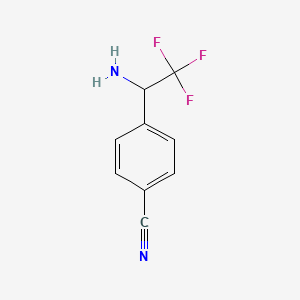
carbonyl]amino})amino}ethan-1-ol](/img/structure/B12313232.png)
